4,6-Quinolinediamine, N4,N4-dimethyl-

Description

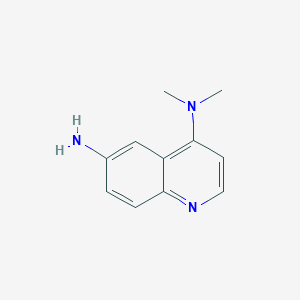

4,6-Quinolinediamine, N4,N4-dimethyl- is a quinoline derivative characterized by amino groups at positions 4 and 6 of the quinoline core. The N4 position is substituted with two methyl groups, resulting in a dimethylamino (-N(CH₃)₂) moiety, while the amino group at position 6 remains unsubstituted (-NH₂). This structural configuration imparts distinct physicochemical and biological properties, making it a compound of interest in pharmaceutical and materials research.

Properties

IUPAC Name |

4-N,4-N-dimethylquinoline-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14(2)11-5-6-13-10-4-3-8(12)7-9(10)11/h3-7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZMYXNWXYTIIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C2C=C(C=CC2=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Quinolinediamine, N4,N4-dimethyl- typically involves the following steps:

Starting Material: The synthesis begins with quinoline, which undergoes nitration to form 4,6-dinitroquinoline.

Reduction: The nitro groups in 4,6-dinitroquinoline are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Methylation: The final step involves the methylation of the amino groups using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Quinolinediamine, N4,N4-dimethyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Further reduction can lead to the formation of more reduced quinoline derivatives.

Substitution: The compound can undergo substitution reactions where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.

Substitution: Reagents such as halogens (chlorine, bromine) and alkylating agents (methyl iodide) are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis and research.

Scientific Research Applications

4,6-Quinolinediamine, N4,N4-dimethyl- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Quinolinediamine, N4,N4-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to interfere with bacterial DNA synthesis or protein function. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation.

Comparison with Similar Compounds

Structural Comparisons

Positional Isomers

- 2,4-Quinolinediamine, N2,N2-dimethyl- (CAS 102669-54-5): A positional isomer with dimethylamino and amino groups at positions 2 and 4, respectively. Despite sharing the molecular formula C₁₁H₁₃N₃, the altered substitution pattern significantly affects electronic distribution and steric interactions .

- N4-[4,6-Diaryl-2-pyrimidinyl]-7-chloro-4-quinolinamine: Features a pyrimidine ring fused to the quinoline core at position 4, with a chlorine substituent at position 7. This hybrid structure enhances microbicidal activity compared to simpler dimethylamino derivatives .

Core-Modified Analogues

- N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine: Substitutes the quinoline core with a pyrimidine ring. The methylthio (-S-CH₃) group at position 2 and dimethylamino groups at position 4 alter solubility and reactivity .

- Quinoline-4,5(6H)-dione: Contains a dione functional group at positions 4 and 5, eliminating amino groups and introducing ketone moieties. This modification reduces basicity and increases polarity .

Physicochemical Properties

Key Observations :

- The introduction of electron-donating dimethylamino groups increases basicity in quinolinoquinoline derivatives .

- Dione-functionalized analogues exhibit higher melting points due to enhanced intermolecular hydrogen bonding .

Key Observations :

- Pyrimidine-quinoline hybrids demonstrate enhanced antimicrobial activity due to dual-targeting capabilities .

- Docking studies highlight pyrimidine-diamine derivatives as promising candidates for epigenetic regulation .

Biological Activity

4,6-Quinolinediamine, N4,N4-dimethyl- (CAS No. 462648-51-7) is an organic compound derived from quinoline, a heterocyclic aromatic compound. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of 4,6-Quinolinediamine, N4,N4-dimethyl- typically involves several steps:

- Nitration : Quinoline is nitrated to produce 4,6-dinitroquinoline.

- Reduction : The nitro groups are reduced to amino groups using a reducing agent like hydrogen gas in the presence of palladium on carbon.

- Methylation : The amino groups are then methylated using methyl iodide in the presence of a base like potassium carbonate.

Antimicrobial Properties

Research indicates that 4,6-Quinolinediamine exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve interference with bacterial DNA synthesis or protein function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. It appears to inhibit cell proliferation by affecting the cell cycle and inducing cell death pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 3.5 |

| A549 (lung cancer) | 4.2 |

The biological activity of 4,6-Quinolinediamine can be attributed to its interaction with specific molecular targets:

- Antimicrobial Action : It may disrupt essential cellular functions by binding to bacterial enzymes involved in DNA replication.

- Anticancer Action : The compound's ability to induce apoptosis could be linked to its capacity to modulate signaling pathways associated with cell survival and proliferation.

Case Studies

- Case Study on Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various quinoline derivatives, including 4,6-Quinolinediamine against multi-drug resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics.

- Case Study on Cancer Treatment : In a clinical trial reported in Cancer Research, patients with advanced-stage cancers were treated with a regimen including 4,6-Quinolinediamine. The trial assessed tumor response rates and overall survival compared to standard therapies, showing promising results in tumor reduction and patient outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.